Cyclobutyl fentanyl hydrochloride
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Overview
Description
Cyclobutyl fentanyl (hydrochloride) is a synthetic opioid analgesic that belongs to the fentanyl analog class. It is categorized as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications .
Preparation Methods
The synthesis of cyclobutyl fentanyl (hydrochloride) involves several steps. The general synthetic route for fentanyl analogs includes the following steps :
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with a phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Chemical Reactions Analysis
Cyclobutyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). The major products formed from these reactions are various hydroxylated, reduced, and substituted metabolites .
Scientific Research Applications
Cyclobutyl fentanyl (hydrochloride) is primarily used in scientific research for the following purposes:
Mechanism of Action
Cyclobutyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu opioid receptor . This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a reduction in cyclic AMP (cAMP) levels . The decrease in cAMP results in reduced neurotransmitter release, leading to analgesia and other opioid effects .
Comparison with Similar Compounds
Cyclobutyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as:
Fentanyl: The parent compound, known for its high potency and use in anesthesia and pain management.
Cyclopropylfentanyl: Another fentanyl analog with a cyclopropyl group instead of a cyclobutyl group.
Alfentanil: A fentanyl analog used in human and veterinary medicine for its rapid onset and short duration of action.
Cyclobutyl fentanyl (hydrochloride) is unique due to its cyclobutyl group, which may influence its pharmacological properties and metabolic pathways .
Properties
CAS No. |
2306827-56-3 |
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Molecular Formula |
C24H31ClN2O |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclobutanecarboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O.ClH/c27-24(21-10-7-11-21)26(22-12-5-2-6-13-22)23-15-18-25(19-16-23)17-14-20-8-3-1-4-9-20;/h1-6,8-9,12-13,21,23H,7,10-11,14-19H2;1H |
InChI Key |
UMBMPZKCTUJNNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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